
4-(3,4-Dimethylphenoxymethyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in THF, a common solvent in organic chemistry due to its ability to dissolve a wide range of compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(3,4-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the zinc reagent. The reaction conditions often include a temperature range of 0°C to room temperature to ensure the stability of the organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The large-scale production also incorporates purification steps to remove any impurities that may affect the performance of the compound in subsequent reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dimethylphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the reactants and drive the reaction forward.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound and dissolve other reactants.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
4-(3,4-Dimethylphenoxymethyl)phenylzinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functional materials, such as polymers and nanomaterials.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.
Biological Studies: Applied in the modification of biomolecules for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 4-(3,4-dimethylphenoxymethyl)phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc reagent and promotes the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound used in similar types of reactions.
4-Methoxyphenylzinc Bromide: Another organozinc reagent with a methoxy substituent, used in organic synthesis.
4-Chlorophenylzinc Bromide: Contains a chlorine substituent and is used in various coupling reactions.
Uniqueness
4-(3,4-Dimethylphenoxymethyl)phenylzinc bromide is unique due to the presence of the 3,4-dimethylphenoxymethyl group, which can impart specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent for the synthesis of complex organic molecules with precise structural requirements.
Propriétés
Formule moléculaire |
C15H15BrOZn |
|---|---|
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
bromozinc(1+);1,2-dimethyl-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-8-9-15(10-13(12)2)16-11-14-6-4-3-5-7-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IUSFEDGWQKFABS-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C(C=C1)OCC2=CC=[C-]C=C2)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


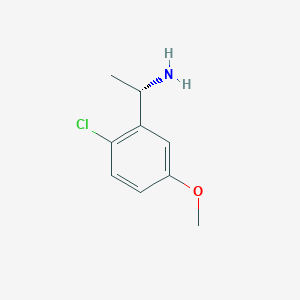
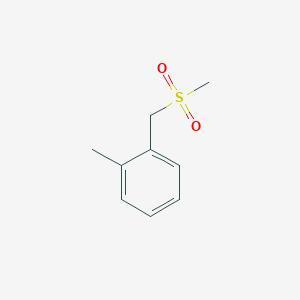
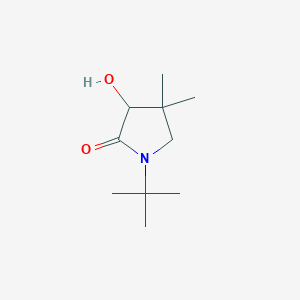
![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)
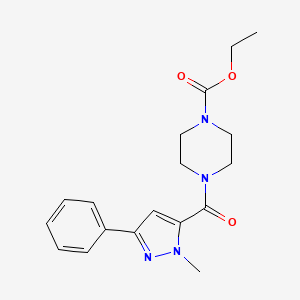
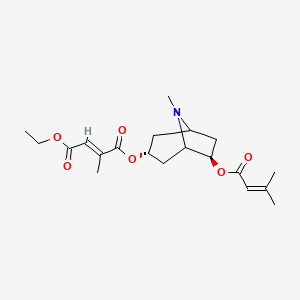
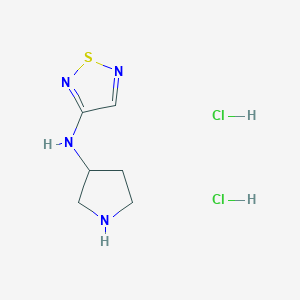

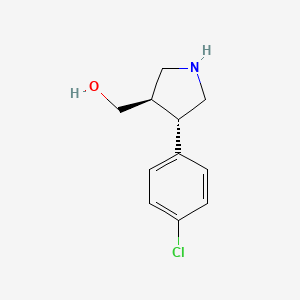
![3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)
![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)

![Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)

